molecular formula C16H20N2O6 B12839556 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Cat. No.: B12839556
M. Wt: 336.34 g/mol
InChI Key: YWGZKIDEACKEPR-OXGONZEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of an indole derivative with a protected glucosamine derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing indole and N-acetylglucosamine. The released indole can be detected through a colorimetric assay, providing a measure of the enzyme’s activity . This mechanism is crucial for its applications in enzyme assays and diagnostic tests.

Comparison with Similar Compounds

3-Indolyl 2-acetamido-2-deoxy-B-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to release indole upon hydrolysis, which can be easily detected through colorimetric assays, making it a valuable tool in enzyme studies and diagnostic applications .

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide

InChI

InChI=1S/C16H20N2O6/c1-8(20)18-13-15(22)14(21)12(7-19)24-16(13)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20)/t12-,13-,14-,15-,16-/m1/s1

InChI Key

YWGZKIDEACKEPR-OXGONZEZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC=CC=C32)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC=CC=C32)CO)O)O

Origin of Product

United States

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